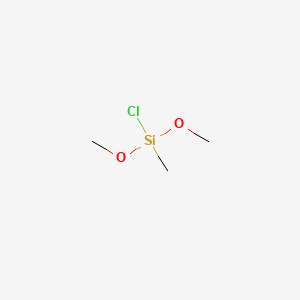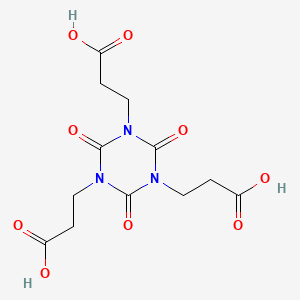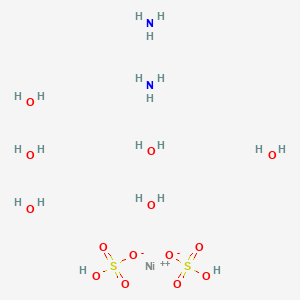
Diammonium nickel disulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium nickel disulfate hexahydrate, also known as ammonium nickel(II) sulfate hexahydrate, is a coordination compound with the formula (NH₄)₂Ni(SO₄)₂·6H₂O. This compound is a hydrate form of ammonium nickel sulfate and is known for its crystalline structure and greenish-blue color. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium nickel disulfate hexahydrate can be synthesized by reacting nickel(II) sulfate hexahydrate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in hot deionized water, followed by slow cooling to allow the formation of crystalline precipitates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soils, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate .
Chemical Reactions Analysis
Types of Reactions: Diammonium nickel disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: The ammonium ions can be substituted with other cations in certain reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reactions with other metal salts can lead to the substitution of ammonium ions
Major Products: The major products formed from these reactions include various nickel oxides, reduced nickel species, and substituted nickel salts .
Scientific Research Applications
Diammonium nickel disulfate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of nickel ions.
Biology: The compound is utilized in studies involving nickel’s role in biological systems and its effects on cellular processes.
Medicine: Research on nickel-based compounds for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in electroplating, battery manufacturing, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which diammonium nickel disulfate hexahydrate exerts its effects involves the interaction of nickel ions with molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress, DNA repair, and signal transduction .
Comparison with Similar Compounds
- Nickel(II) sulfate hexahydrate
- Nickel(II) chloride hexahydrate
- Nickel(II) nitrate hexahydrate
- Nickel(II) acetate tetrahydrate
Comparison: Diammonium nickel disulfate hexahydrate is unique due to its specific coordination with ammonium ions and its hexahydrate form. Compared to other nickel compounds, it offers distinct solubility and reactivity properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
7785-20-8 |
|---|---|
Molecular Formula |
H7NNiO5S |
Molecular Weight |
191.82 g/mol |
IUPAC Name |
azane;nickel;sulfuric acid;hydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.H2O/c;;1-5(2,3)4;/h1H3;;(H2,1,2,3,4);1H2 |
InChI Key |
UYYYDOPDMWKWTN-UHFFFAOYSA-N |
SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] |
Canonical SMILES |
N.O.OS(=O)(=O)O.[Ni] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
15699-18-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


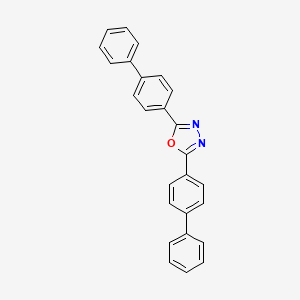
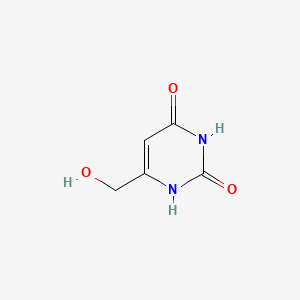
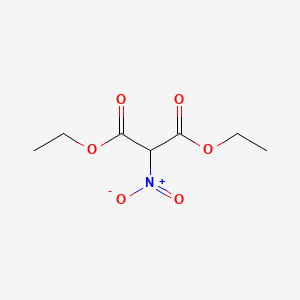
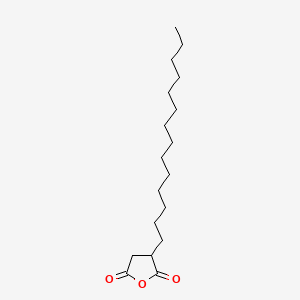





![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
